
(2,5-Dimethylphenyl)(phenyl)iodonium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylphenyl)(phenyl)iodonium triflate is a hypervalent iodine compound with the molecular formula C15H16I.CF3O3S. It is part of the diaryliodonium salts family, which are known for their high electrophilicity and versatility in organic synthesis . These compounds are often used as arylating agents due to their ability to transfer aryl groups to various nucleophiles .
Métodos De Preparación
The synthesis of (2,5-Dimethylphenyl)(phenyl)iodonium triflate typically involves the oxidation of iodoarenes followed by ligand exchange with arenes or organometallic arenes . One common method includes the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell using a solvent mixture of MeCN–HFIP–TfOH . This process is atom-efficient and does not require chemical oxidants, generating minimal chemical waste . The reaction conditions are generally acidic, although some neutral or basic conditions have also been developed .
Análisis De Reacciones Químicas
(2,5-Dimethylphenyl)(phenyl)iodonium triflate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is commonly used in electrophilic aromatic substitution reactions where it transfers an aryl group to a nucleophile.
Coupling Reactions: It participates in metal-catalyzed and metal-free cross-coupling reactions.
Common reagents used in these reactions include triflic acid, tosylic acid, and trifluoroacetic acid . The major products formed from these reactions are typically arylated compounds, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
(2,5-Dimethylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2,5-Dimethylphenyl)(phenyl)iodonium triflate exerts its effects involves the transfer of an aryl group to a nucleophile. This process is facilitated by the high electrophilicity of the iodonium ion, which makes it an effective arylating agent . The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-aryl and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
(2,5-Dimethylphenyl)(phenyl)iodonium triflate is unique among diaryliodonium salts due to its specific substitution pattern on the phenyl rings. Similar compounds include:
Phenyl(phenyl)iodonium triflate: Lacks the dimethyl substitution on the phenyl ring.
(2,4,6-Trimethylphenyl)(phenyl)iodonium triflate: Has additional methyl groups on the phenyl ring.
(4-Methoxyphenyl)(phenyl)iodonium triflate: Contains a methoxy group instead of methyl groups.
These similar compounds share the high electrophilicity and versatility in organic synthesis but differ in their specific reactivity and applications due to the variations in their substitution patterns .
Propiedades
Fórmula molecular |
C16H16F3IO3S |
|---|---|
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl)-(2-methylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H16I.CHF3O3S/c1-11-8-9-13(3)15(10-11)16-14-7-5-4-6-12(14)2;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
LFYAAOMBOJTVPY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C)[I+]C2=CC=CC=C2C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


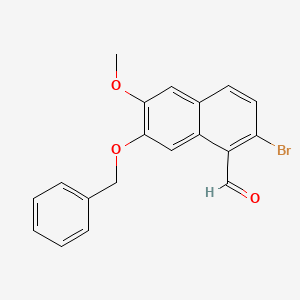
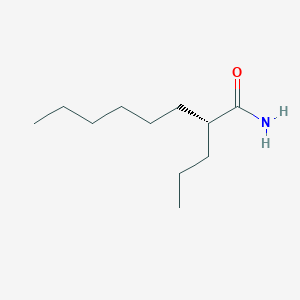
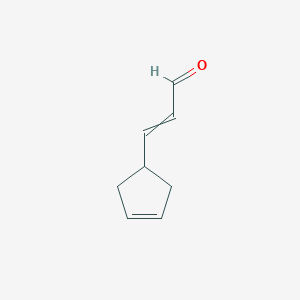
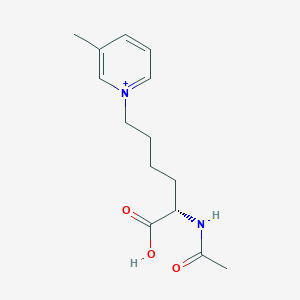
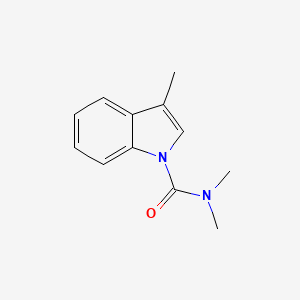
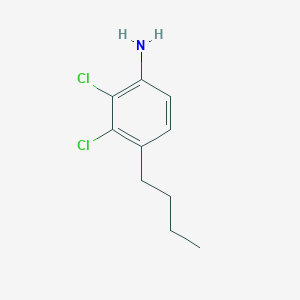

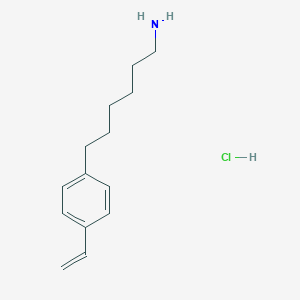
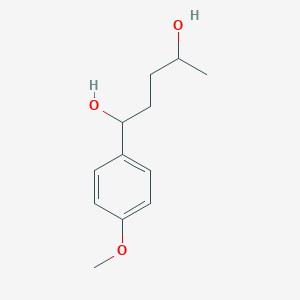
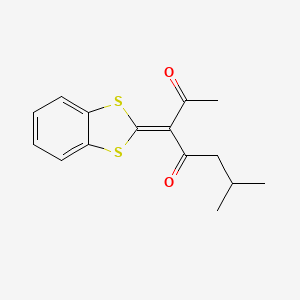

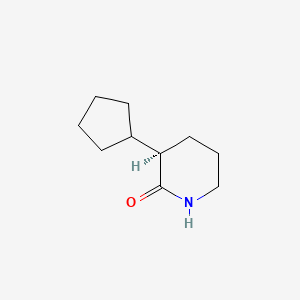
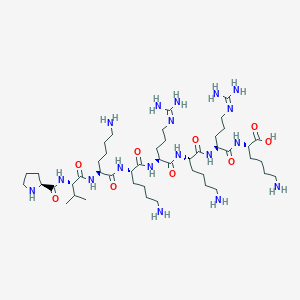
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
